Product packaging for Beserol(Cat. No.:CAS No. 76847-46-6)

Beserol

Cat. No.: B1210889
CAS No.: 76847-46-6
M. Wt: 424.9 g/mol
InChI Key: LDHSPVPCYBWWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beserol is a complex chemical entity supplied for non-clinical research applications. Its value to researchers lies in the study of its four active components and their synergistic mechanisms of action. The compound contains Carisoprodol, a centrally acting muscle relaxant whose precise mechanism for reducing skeletal muscle tension in humans is a subject of research . It also includes Diclofenac Sodium, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain, inflammation, and fever . The formulation is complemented by Paracetamol, an analgesic and antipyretic with a potentially different central mechanism, and Caffeine, a central nervous system stimulant that not only promotes alertness to counteract Carisoprodol-induced drowsiness but may also exert its own modulatory effects on pain perception and muscular fatigue . Originally developed as a pharmaceutical, this combination makes this compound a pertinent subject for in-vitro or ex-vivo studies focused on multi-target pharmacological strategies for managing complex pain and inflammatory pathways. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. All research must be conducted in compliance with applicable laws and regulations. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, noting the serious adverse effects, including gastrointestinal risks and potential hepatotoxicity, associated with its components in clinical settings .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21ClN2O5S B1210889 Beserol CAS No. 76847-46-6

Properties

CAS No.

76847-46-6

Molecular Formula

C19H21ClN2O5S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one;N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C11H12ClNO3S.C8H9NO2/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8;1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,6-7H2,1H3;2-5,11H,1H3,(H,9,10)

InChI Key

LDHSPVPCYBWWLX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl

Synonyms

acetaminophen, caffeine, carisoprodol, diclofenac drug combination
Beserol

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Beserol S Constituent Apis

Chemical Synthesis of Paracetamol

Paracetamol, also known as N-acetyl-p-aminophenol (APAP), is a widely used analgesic and antipyretic. researchgate.netuwaterloo.ca Its chemical structure consists of a benzene (B151609) ring core substituted by a hydroxyl group and an amide group in a para (1,4) pattern. researchgate.netslideshare.net

Classic and Contemporary Synthetic Routes to N-acetyl-p-aminophenol

The synthesis of paracetamol has been approached through various routes, ranging from well-established industrial methods to more recent, greener alternatives.

Classic Synthetic Route: The most traditional and widely taught method for synthesizing paracetamol involves the direct acetylation of p-aminophenol. uwaterloo.ca In this process, the amino group of p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride (B1165640). researchgate.netslideshare.net This addition-elimination reaction forms an amide bond, yielding paracetamol and acetic acid as a byproduct. researchgate.netuwaterloo.ca The reaction is typically carried out in an aqueous medium or with acetic acid as a solvent. rsc.orggoogle.com The crude product is then purified, often through recrystallization, to obtain the final crystalline solid. uwaterloo.carsc.org

Contemporary Synthetic Routes: Modern research has focused on developing more efficient and environmentally friendly synthetic pathways.

Synthesis from Hydroquinone (B1673460): A novel one-step synthesis has been developed from hydroquinone, reacting it with ammonium (B1175870) acetate (B1210297) in acetic acid. This method is noted for its high conversion and selectivity, starting from readily available bulk chemicals. researchgate.net

Synthesis from p-Nitrophenol: Another common industrial route begins with p-nitrophenol, which is reduced to p-aminophenol. google.com This reduction is often achieved through catalytic hydrogenation. google.com The resulting p-aminophenol is then acetylated in the same reaction vessel without intermediate isolation, a process that improves efficiency. google.com A more recent development in this area is a flow-route process using a core-shell Cu₂O@CeO₂ catalyst for the selective conversion of p-nitrophenol to p-aminophenol, followed by acylation, achieving a high yield and purity.

Beckmann Rearrangement: Alternative routes include the Beckmann rearrangement of 4-hydroxyacetophenone oxime to produce paracetamol. acs.org

Mechanochemical Synthesis: A solvent-free approach using mechanochemistry has been explored. This method applies high energy through shearing and impact forces to drive the reaction between p-aminophenol and acetic anhydride, resulting in a higher yield and faster reaction time compared to solvent-based processes. wab-group.com

Synthetic RouteKey ReactantsKey FeaturesReference
Classic Acetylationp-Aminophenol, Acetic AnhydrideWell-established, direct, forms acetic acid byproduct. researchgate.netuwaterloo.ca
From HydroquinoneHydroquinone, Ammonium Acetate, Acetic AcidOne-step synthesis from bulk chemicals with high conversion. researchgate.net
From p-Nitrophenolp-Nitrophenol, Hydrogen (for reduction), Acetic AnhydrideIndustrial method involving reduction followed by acetylation. google.com
Mechanochemical Synthesisp-Aminophenol, Acetic AnhydrideSolvent-free, faster reaction time, higher yield. wab-group.com

Derivatization Chemistry of Paracetamol Analogues

The chemical structure of paracetamol, with its reactive hydroxyl and amide groups and aromatic ring, allows for various structural modifications to create analogues with potentially altered pharmacological properties. researchgate.net

Ring Substitution: Analogues have been synthesized by introducing substituents at the 3 and 5 positions of the benzene ring, adjacent to the phenolic hydroxyl group. nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) have been shown to decrease the oxidation potential of the molecule. nih.gov

Electron-withdrawing groups (e.g., halogens like -F, -Cl, -Br) tend to increase the oxidation potential. nih.gov

Prodrug Formation: The hydroxyl group is a common site for derivatization to create prodrugs. ijpsnonline.com This is done by masking the hydroxyl group, often through esterification, to form compounds like propacetamol (B1218958) or ester prodrugs with amino acids. ijpsnonline.com These modifications can alter the drug's solubility, distribution, and metabolism. ijpsnonline.com

Scaffold Replacement: More significant modifications include replacing the phenyl ring with other cyclic structures. For instance, adamantyl analogues of paracetamol have been synthesized and evaluated for their analgesic properties. nih.gov

Derivatization StrategyExample ModificationPurposeReference
Ring SubstitutionAddition of 3,5-dimethyl or 3,5-dichloro groupsTo study structure-activity relationships and modify physicochemical properties. nih.gov
Prodrug FormationEsterification of the hydroxyl group (e.g., Propacetamol)To improve properties like solubility for parenteral administration. ijpsnonline.com
Scaffold ReplacementReplacement of the phenyl ring with an adamantyl groupTo explore novel chemical space and analgesic mechanisms. nih.gov

Chemical Synthesis of Chlormezanone (B1668783)

Chlormezanone is a compound characterized by a 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one (B1624566) 1,1-dioxide structure. google.com Its synthesis involves the construction of the core 1,3-thiazinane (B8806883) heterocyclic ring system.

Synthetic Pathways to the 1,3-Thiazinane Ring System

The synthesis of Chlormezanone is a multi-step process that builds the substituted 1,3-thiazinane ring. An optimized synthetic method proceeds as follows: google.com

Imine Formation: The process begins with the reaction of p-chlorobenzaldehyde and methylamine (B109427) in a solvent like toluene (B28343). This reaction forms the corresponding N-(4-chlorobenzylidene)methanamine (an imine). google.com

Cyclization: The formed imine is then reacted with 3-mercaptopropionic acid. This step involves a condensation and dehydration reaction that results in the formation of the cyclized 1,3-thiazinan-4-one ring system. google.comsemanticscholar.org

Oxidation: The final step is the oxidation of the sulfur atom in the thiazinane ring to a sulfone (dioxide). This is achieved using a strong oxidizing agent, such as potassium permanganate (B83412) in an acidic aqueous solution, to yield the final Chlormezanone product. google.comsemanticscholar.org

The crude product is typically purified by recrystallization, for example, with anhydrous ethanol (B145695), to obtain a white crystalline solid. google.com

StepReactantsProductReaction TypeReference
1p-Chlorobenzaldehyde, Methylaminep-Chlorobenzylidene methylamine (Imine)Condensation/Dehydration google.com
2Imine, 3-Mercaptopropionic acid2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-oneCyclocondensation google.com
3Thiazinanone intermediate, Potassium permanganateChlormezanone (1,1-dioxide)Oxidation google.com

Functionalization and Modification of Chlormezanone Derivatives

The chemistry of the 1,3-thiazinane scaffold allows for further functionalization and modification. While specific derivatization of Chlormezanone itself is less documented, the reactivity of the general 1,3-thiazinane ring system provides insight into potential chemical transformations. researchgate.net

Modification of the Sulfur Atom: The sulfur atom can exist in different oxidation states. While Chlormezanone contains a sulfone (S-dioxide), the precursor sulfide (B99878) can be a point of chemical reactivity.

Reactions at Ring Carbons and Nitrogen: The carbon and nitrogen atoms within the ring can be involved in further reactions. These positions can be exploited for the synthesis of fused heterocyclic systems, creating more complex molecular architectures. researchgate.net

Substitution on the Phenyl Ring: The 4-chloro-phenyl group attached to the C2 position of the thiazinane ring could be modified. For example, alternative substituted benzaldehydes could be used as starting materials in the synthesis to produce analogues with different substituents on the aromatic ring.

Industrial Scale-Up and Process Chemistry Considerations for API Production

The transition from laboratory-scale synthesis to industrial production of APIs like Paracetamol and Chlormezanone involves significant process chemistry and engineering challenges.

Paracetamol Production: The industrial manufacturing of paracetamol is a large-scale, highly optimized process. lifescienceintellipedia.com Key considerations include:

Backward Integration: To ensure a consistent and cost-effective supply chain, major manufacturers often engage in backward integration, producing their own key raw materials. This includes large-scale facilities for producing para-aminophenol (PAP) and acetic anhydride. farmson.com

Process Optimization: The manufacturing process is carefully designed and monitored to maximize yield and purity while ensuring safety and minimizing environmental impact. lifescienceintellipedia.comresearchgate.net This includes optimizing reaction conditions, solvent use, and purification methods like crystallization. google.comgoogle.com

Forward Integration: Some producers also engage in forward integration, manufacturing specialized forms of the API, such as Directly Compressible (DC) Paracetamol, which simplifies the process of tablet formation for pharmaceutical companies. farmson.com

Emerging Technologies: Continuous research aims to improve production. This includes exploring new delivery methods and adopting more sustainable, "green" manufacturing processes, such as flow chemistry, which can offer better control, safety, and scalability. lifescienceintellipedia.com

Chlormezanone Production: For Chlormezanone, industrial scale-up would focus on the efficiency and robustness of the synthetic route described. google.com

Cost and Safety of Reagents: The choice of solvents and reagents is critical. The optimized synthesis uses toluene instead of the more toxic benzene. google.com The use of a catalyst can enable milder reaction conditions, which is advantageous for large-scale operations. google.com

Yield and Purity: Achieving high yield and purity is paramount. The described synthesis aims for a high conversion rate and refines the final product through recrystallization to achieve high purity (e.g., 99.3%). google.com

Process Control: Each step, from the initial imine formation to the final oxidation, requires careful control of parameters like temperature, reaction time, and reagent addition to ensure consistent product quality and safety. The oxidation step, in particular, must be managed carefully on a large scale due to the use of strong oxidizing agents.

Compound Names Table

Common Name / TypeChemical Name (IUPAC)
ParacetamolN-(4-hydroxyphenyl)acetamide
Chlormezanone2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one 1,1-dioxide
p-Aminophenol (PAP)4-aminophenol (B1666318)
Acetic AnhydrideEthanoic anhydride
HydroquinoneBenzene-1,4-diol
p-Nitrophenol4-nitrophenol
Propacetamol4-(acetylamino)phenyl N,N-diethylglycinate
p-Chlorobenzaldehyde4-chlorobenzaldehyde
MethylamineMethanamine
3-Mercaptopropionic acid3-sulfanylpropanoic acid
Potassium PermanganatePotassium manganate(VII)
TolueneMethylbenzene

Molecular Mechanisms and Biochemical Interactions of Beserol S Components

Paracetamol: Insights into its Mechanism of Action at the Molecular Level

Paracetamol's analgesic and antipyretic properties stem from a multi-targeted mechanism that is still the subject of extensive research. Its actions are primarily central, involving the modulation of cyclooxygenase enzymes, the endocannabinoid system, and serotonergic pathways. tandfonline.com

For many years, the primary hypothesis for paracetamol's action was the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) (PGs). nih.gov However, unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which accounts for its minimal anti-inflammatory activity. oup.com

The mechanism of COX inhibition by paracetamol is nuanced and appears to be highly dependent on the cellular environment. caldic.com In vitro studies have shown that paracetamol's inhibitory activity is significantly more potent in environments with low levels of arachidonic acid and peroxides, a condition more characteristic of the central nervous system (CNS) than of sites of inflammation. nih.govcaldic.com This selective inhibition within the CNS is a key factor in its analgesic and antipyretic effects. tandfonline.com

Research has focused on its isoform selectivity. While a splice variant of COX-1, termed COX-3, was once proposed as the primary target for paracetamol, a physiologically functional version of this enzyme has not been confirmed in humans. nih.gov Instead, evidence points towards a preferential, albeit not highly selective, inhibition of COX-2. lboro.ac.uk In vitro studies in human whole blood have demonstrated that paracetamol has a greater inhibitory effect on COX-2 compared to COX-1. researchgate.net This functional selectivity for COX-2 in specific cellular contexts contributes to its therapeutic effects while sparing the gastrointestinal tract from the adverse effects associated with significant COX-1 inhibition. caldic.comresearchgate.net

In Vitro Inhibitory Concentration (IC₅₀) of Paracetamol on COX Isoforms
COX IsoformIC₅₀ (μmol/L)Selectivity Ratio (COX-1/COX-2)
COX-1113.74.4-fold selectivity for COX-2
COX-225.8

Data derived from studies on human whole blood assays. researchgate.net

A significant component of paracetamol's central analgesic action involves its interaction with the endocannabinoid system. ecs.education After administration, a portion of paracetamol is deacetylated in the liver to its metabolite, p-aminophenol. nih.gov In the brain, the enzyme fatty acid amide hydrolase (FAAH) conjugates p-aminophenol with arachidonic acid to form N-arachidonoyl-phenolamine (AM404). nih.gov

AM404 is a pharmacologically active compound with multiple targets. It is known to inhibit the cellular uptake of the endogenous cannabinoid anandamide (B1667382), thereby increasing anandamide levels in the synaptic cleft. ecs.educationnih.gov This elevation of anandamide enhances the activation of cannabinoid CB1 receptors, contributing to analgesia. nih.govcannareporter.eu Furthermore, AM404 is a potent activator of the transient receptor potential vanilloid-1 (TRPV1) channel, which is also involved in pain modulation. tandfonline.comecs.education

More recent research has uncovered another layer of interaction. Studies have shown that paracetamol itself can inhibit the enzyme diacylglycerol lipase (B570770) alpha (DAGLα), which is responsible for synthesizing the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). curaleafclinic.comneurosciencenews.com This leads to reduced 2-AG levels. This finding suggests a counterintuitive but potentially crucial hypothesis that, in certain pain pathways, decreasing 2-AG production may be antinociceptive. curaleafclinic.comneurosciencenews.com

There is considerable evidence that the analgesic effect of paracetamol is mediated by the activation of descending serotonergic inhibitory pathways from the brainstem to the dorsal horn of the spinal cord. tandfonline.comcaldic.com This pathway plays a crucial role in modulating nociceptive signals. The administration of paracetamol has been shown to increase serotonin (B10506) levels in various regions of the brain. ijhsr.org

The interaction with the serotonergic system appears to be indirect, as paracetamol does not seem to have a direct affinity for serotonin receptors or reuptake sites. ijhsr.org However, its analgesic effects are attenuated by the depletion of serotonin or by the administration of antagonists for specific serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₃, and 5-HT₇. tandfonline.com Co-administration of paracetamol with a selective serotonin reuptake inhibitor (SSRI) like fluoxetine (B1211875) has been shown to enhance its analgesic activity, further supporting the crucial role of the serotonergic system in its mechanism of action. nih.govnih.govresearchgate.net

Chlormezanone (B1668783): Elucidating its Biochemical Modulations

Chlormezanone is a centrally acting compound whose primary therapeutic effects are mediated through its influence on the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the CNS. patsnap.com

Chlormezanone is understood to enhance the effects of GABA, leading to a decrease in neuronal excitability that results in muscle relaxation and sedation. patsnap.comdrugbank.com It is believed to bind to central benzodiazepine (B76468) receptors, which interact allosterically with GABA-A receptors. drugbank.com This allosteric interaction potentiates the effect of GABA, meaning it increases the efficiency of GABA in opening the chloride ion channel associated with the GABA-A receptor. patsnap.comdrugbank.com The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.

While its mechanism involves GABA-A receptors, studies suggest that chlormezanone does not act via the classical benzodiazepine binding site. nih.gov Its pharmacological profile shows similarities to barbiturates, suggesting it may act via a related anaesthetic binding site on the GABA-A receptor complex. nih.gov Research using recombinant human GABA-A receptors indicates that chlormezanone potentiates GABA-induced currents across various receptor subtypes. nih.gov

Summary of Chlormezanone's Interaction with GABA-A Receptors
Interaction TypeReceptorObserved Effect
Allosteric ModulationGABA-A ReceptorPotentiation of GABA-induced chloride currents
Binding SiteCentral Benzodiazepine Receptors (distinct from classical BZD site)Enhancement of GABAergic inhibition

The principal mechanism of chlormezanone is the allosteric modulation of ligand-gated ion channels, specifically the GABA-A receptor. nih.govnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) agonist binding site. ucl.ac.uk This binding induces a conformational change in the receptor that alters its affinity for the endogenous ligand (in this case, GABA) or modifies the efficiency of channel gating. nih.gov

Beyond its well-established effects on GABA-A receptors, there is limited evidence for significant interactions with other ion channels at therapeutic concentrations. Some research has noted a weak, non-selective inhibition of N-methyl-D-aspartate (NMDA) receptors, but only at concentrations that likely exceed the therapeutic range. nih.gov Therefore, the primary and clinically relevant biochemical modulation of chlormezanone is its positive allosteric modulation of the GABA-A receptor complex. patsnap.com

Influence on Central Nervous System Excitability Pathways

The modulation of neuronal excitability within the CNS is a cornerstone of Beserol's action, with each component contributing through distinct yet complementary pathways.

Paracetamol:

Primarily recognized for its analgesic and antipyretic properties, paracetamol exerts its influence on CNS excitability through a multi-faceted mechanism that is largely independent of peripheral cyclooxygenase (COX) inhibition, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). dovepress.com The central analgesic effect of paracetamol is mediated through several pathways:

Metabolism to AM404: A significant portion of paracetamol's central action is attributed to its metabolite, N-arachidonoylphenolamine (AM404). tandfonline.comnih.govscienceopen.com Paracetamol is first deacetylated to p-aminophenol in the liver and then undergoes conjugation with arachidonic acid in the brain to form AM404. researchgate.net This bioactive metabolite modulates the endocannabinoid system. scienceopen.com

Activation of TRPV1 Receptors: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channels in the brain and dorsal horn. dovepress.comtandfonline.comnih.gov The activation of these channels is a key contributor to the neuronal response to pain.

Modulation of Cannabinoid Receptors: AM404 indirectly activates cannabinoid CB1 receptors. scienceopen.com This is achieved by inhibiting the cellular uptake of anandamide, an endogenous cannabinoid, thereby increasing its synaptic concentration and leading to CB1 receptor activation. scienceopen.com

Influence on Serotonergic Pathways: There is substantial evidence for paracetamol's role in the activation of descending serotonergic pathways, which play an inhibitory role in pain transmission. nih.gov

The following table summarizes the key molecular targets of paracetamol in the CNS:

ComponentMetabolitePrimary Molecular TargetEffect on CNS Excitability
ParacetamolAM404TRPV1 ChannelsActivation
Endocannabinoid System (via anandamide uptake inhibition)Indirect activation of CB1 receptors
Descending Serotonergic PathwaysActivation of inhibitory pathways

Chlormezanone:

Chlormezanone functions as a centrally acting muscle relaxant and anxiolytic. patsnap.com Its mechanism is distinct from that of paracetamol and centers on the enhancement of inhibitory neurotransmission.

GABAergic System Modulation: Chlormezanone is believed to modulate the activity of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. patsnap.compatsnap.com

Interaction with GABA-A Receptors: It is thought to bind to GABA-A receptors, potentiating the effects of GABA. patsnap.comnih.gov This leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and a decrease in neuronal excitability. This calming of nervous activity contributes to both its muscle relaxant and anxiolytic effects. patsnap.com Although it interacts with the GABAergic system, chlormezanone is structurally distinct from benzodiazepines. patsnap.com

Comparative Analysis of Mechanistic Pathways with Structural Analogues of Paracetamol and Chlormezanone

Examining the mechanistic pathways of structural analogues of paracetamol and chlormezanone provides valuable insights into the structure-activity relationships and the specific contributions of different molecular moieties to their pharmacological effects.

Structural Analogues of Paracetamol:

Phenacetin (B1679774): Phenacetin is a prodrug that is metabolized in the body to its active form, paracetamol. youtube.com Therefore, its mechanism of action is identical to that of paracetamol, involving the inhibition of prostaglandin (B15479496) synthesis in the CNS. chemicalbook.compatsnap.com Historically, phenacetin was a widely used analgesic and antipyretic. patsnap.com Its analgesic effects are attributed to its actions on the sensory tracts of the spinal cord. wikipedia.org

AM404 (N-arachidonoylphenolamine): As the active metabolite of paracetamol, AM404's mechanism has been detailed above. It is a potent activator of TRPV1 and an indirect agonist of cannabinoid CB1 receptors. tandfonline.comnih.govnih.gov Recent research also suggests that AM404 can be produced by primary sensory neurons and directly inhibit nociceptive voltage-gated sodium channels (NaV1.8 and NaV1.7) in the peripheral nervous system. pnas.org

Structural Analogues of Chlormezanone:

Carisoprodol (B1668446): Carisoprodol is a centrally acting skeletal muscle relaxant. drugbank.compediatriconcall.com Its mechanism of action is not fully elucidated but is known to involve the interruption of neuronal communication within the reticular formation and spinal cord, leading to sedation and muscle relaxation. pediatriconcall.compatsnap.com A significant aspect of its pharmacology is its metabolism to meprobamate, which contributes to its sedative and anxiolytic effects. drugbank.compatsnap.com Recent studies suggest that carisoprodol itself can modulate and directly gate γ-aminobutyric acid type A (GABA-A) receptors. researchgate.net

Meprobamate: Meprobamate, a metabolite of carisoprodol, is itself a carbamate (B1207046) derivative with anxiolytic and sedative properties. wikipedia.org Its mechanism of action involves binding to GABA-A receptors at a site distinct from benzodiazepines, which interrupts neuronal communication in the reticular formation and spinal cord. wikipedia.org This leads to sedation and an altered perception of pain. wikipedia.org Meprobamate can enhance the effects of GABA by increasing the opening frequency of chloride ion channels associated with GABA-A receptors. patsnap.com

The following interactive data table provides a comparative overview of the mechanistic pathways:

CompoundStructural ClassPrimary Mechanism of Action in CNSKey Molecular Targets in CNS
Paracetamol p-Aminophenol derivativeModulation of endocannabinoid and serotonergic systems; activation of TRPV1 channelsTRPV1, CB1 (indirectly), Serotonin receptors
Phenacetin p-Aminophenol derivativeMetabolized to paracetamol; inhibition of prostaglandin synthesisSame as Paracetamol
AM404 N-acylphenolamineDirect activation of TRPV1; indirect activation of CB1 receptors; inhibition of NaV channelsTRPV1, CB1, NaV1.7, NaV1.8
Chlormezanone Thiazinone derivativePotentiation of GABAergic inhibitionGABA-A receptors
Carisoprodol Carbamate derivativeModulation of interneuronal activity in the spinal cord and reticular formation; GABA-A receptor modulationGABA-A receptors
Meprobamate Carbamate derivativePotentiation of GABAergic inhibitionGABA-A receptors

Inter Component Chemical and Pharmacological Interactions Within the Beserol System

Chemical Compatibility and Stability Studies of Paracetamol and Chlormezanone (B1668783)

The chemical compatibility and stability of active pharmaceutical ingredients in a formulation are critical for maintaining their efficacy and safety over time. Studies involving thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are commonly used to assess the physicochemical compatibility between drugs and excipients, as well as between different drug components in a solid dosage form. uc.pt, nih.gov

Degradation Pathways and Reaction Kinetics in Multicomponent Formulations

The degradation pathways and reaction kinetics of drugs in multicomponent formulations can be complex due to the potential for interactions between the different components. While specific detailed studies on the degradation pathways and kinetics of Paracetamol and Chlormezanone in a combined formulation are not extensively detailed in the provided search results, general principles of drug degradation in solid and liquid formulations apply. Factors such as temperature, humidity, pH, and the presence of excipients can influence the rate and pathway of degradation. Stability-indicating assays, often employing chromatographic techniques like HPLC or GC/MS, are essential for monitoring the degradation products and quantifying the remaining active ingredients over time. researchgate.net, researchgate.net

Research on the stability of Paracetamol in various mixtures highlights the importance of such studies. For instance, studies have investigated the compatibility of Paracetamol with other drugs and excipients using techniques like DSC and TGA to identify potential interactions that could lead to degradation. uc.pt, nih.gov These studies analyze thermal events, such as melting points and decomposition temperatures, to detect changes indicative of chemical reactions or changes in physical form. uc.pt, nih.gov

Synergistic and Antagonistic Effects at the Molecular Target Level

Synergistic effects occur when the combined effect of two or more agents is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than the sum of their individual effects. mdpi.com, scispace.com These interactions can occur at the molecular target level, where the compounds interact with the same or different biological targets, influencing their combined pharmacological outcome.

Combined Impact on Neurotransmitter Systems and Enzyme Activities

Paracetamol is known to exert its analgesic and antipyretic effects through mechanisms that are not fully understood, but are believed to involve the inhibition of cyclooxygenase (COX) enzymes, primarily in the central nervous system. smolecule.com, wikipedia.org It may also interact with other neurotransmitter systems, including the serotonergic, opioidergic, noradrenergic, cholinergic, and nitric oxide synthase systems. painphysicianjournal.com Chlormezanone, as a non-benzodiazepine muscle relaxant and anxiolytic, is known to enhance GABAergic neurotransmission. , cenmed.com GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. researchgate.net

The combined impact of Paracetamol and Chlormezanone on neurotransmitter systems and enzyme activities could lead to synergistic or antagonistic effects. For instance, studies have investigated the interaction of Paracetamol with drugs modulating the serotonergic system, showing potential synergistic or antagonistic effects depending on the specific interaction. ijhsr.org While direct studies on the combined impact of Paracetamol and Chlormezanone on specific neurotransmitter systems or enzyme activities are not detailed in the provided search results, the known mechanisms of action of each compound suggest potential for interaction within the complex network of the central nervous system. Chlormezanone's modulation of GABAergic activity could theoretically influence neuronal excitability, which might interact with Paracetamol's effects on pain pathways, potentially involving targets like KV7 channels modulated by its metabolite NAPQI. meduniwien.ac.at

Potential for Cross-Reactivity with Cellular Receptors and Signaling Pathways

The potential for cross-reactivity with cellular receptors and signaling pathways is a complex aspect of drug interactions, particularly in the context of immune responses and hypersensitivity reactions. While the provided search results discuss cross-reactivity in the context of drug-induced cutaneous reactions, particularly with Paracetamol and other NSAIDs dovepress.com, frontiersin.org, ashp.org, and the concept of pharmacological interaction with immune receptors (p-i concept) scienceopen.com, nih.gov, there is no specific information regarding the cross-reactivity of Chlormezanone with cellular receptors or signaling pathways in the context of interactions with Paracetamol.

The p-i concept suggests that some drugs can bind directly and reversibly to immune receptors, potentially activating immune cells. scienceopen.com However, applying this concept to the interaction between Paracetamol and Chlormezanone at the molecular target level for their primary pharmacological effects (analgesia, muscle relaxation, anxiolysis) would require specific research into their binding profiles and effects on relevant receptors and signaling pathways beyond the scope of immune responses.

Advanced Analytical Characterization and Quality Control Methodologies for Multicomponent Formulations

Spectroscopic Approaches for Quantitative and Qualitative Analysis of APIs in Formulations

Spectroscopic methods are valuable for both identifying and quantifying the APIs present in a formulation. They provide insights into the molecular structure and concentration of the components.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is widely used for the qualitative identification and structural fingerprinting of APIs and excipients in pharmaceutical formulations. FTIR provides vibrational spectra that are unique to each compound, allowing for their identification within a mixture. Studies have demonstrated the application of transmission FTIR spectroscopy for the simultaneous determination of ibuprofen (B1674241) and paracetamol in tablet formulations. scirp.orgscirp.orginnovareacademics.in This method can be non-destructive and requires minimal sample preparation, often involving grinding the sample with potassium bromide (KBr) to form a pellet for analysis. scirp.orgscirp.org Specific spectral regions can be selected for the quantitative analysis of each component. For instance, regions like 1781-1683 cm⁻¹ for ibuprofen and 1630-1530 cm⁻¹ for paracetamol have been utilized for quantitative determination using multivariate calibration models like Partial Least Squares (PLS). scirp.orgscirp.org The distinct peaks in the FTIR spectra of paracetamol and ibuprofen allow for their identification in a mixture. researchgate.net

Raman Spectroscopy for Solid-State Characterization

Raman spectroscopy is another vibrational spectroscopic technique useful for characterizing the solid-state properties of APIs within a formulation, including polymorphism and crystallinity. researchgate.net Raman spectroscopy can be used for the analysis and identification of paracetamol and ibuprofen. nih.govoptosirius.co.jp It is a non-destructive technique and can be applied directly to tablets without extensive sample preparation. nih.gov Raman imaging can provide spatial distribution information of the components within a tablet, showing the location of paracetamol and ibuprofen clusters. researchgate.net The Raman spectra of crystalline drugs exhibit defined peaks in the phonon region, which can serve as "polymorphic fingerprints". researchgate.net Differences in intensity and baseline in Raman spectra can be influenced by factors such as excipients present in the formulation. nih.gov Studies have shown that Raman spectroscopy can identify the crystalline form of paracetamol. researchgate.netfrontiersin.org

Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are essential for separating the individual components of a multicomponent formulation and assessing their purity.

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely used technique for the rapid and efficient separation and quantification of APIs in pharmaceutical formulations. UHPLC methods have been developed and validated for the simultaneous determination of paracetamol and ibuprofen in tablets. jocpr.comthaiscience.info These methods often utilize reversed-phase columns with small particle sizes (e.g., 1.7 µm or 1.8 µm) to achieve fast separations with high resolution. jocpr.comthaiscience.info Mobile phases typically consist of mixtures of buffer solutions (e.g., potassium dihydrogen phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile (B52724) or methanol), often employed in isocratic or gradient modes. jocpr.comthaiscience.info Detection is commonly performed using UV or PDA detectors at wavelengths suitable for the analytes (e.g., 225 nm or 230 nm for paracetamol and ibuprofen). jocpr.comthaiscience.info UHPLC methods offer advantages such as reduced analysis time, lower solvent consumption, and improved peak resolution compared to traditional HPLC. jocpr.comthaiscience.info Validation of these methods ensures their accuracy, precision, linearity, specificity, and stability. jocpr.comthaiscience.infonih.gov Linearity ranges for paracetamol and ibuprofen in UHPLC methods have been established, demonstrating a strong correlation between concentration and peak area. jocpr.comthaiscience.info

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable to components)

Chiral chromatography is specifically used to separate and quantify enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. Ibuprofen is a chiral molecule and exists as two enantiomers, (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. apexvia.comwikipedia.org The (S)-(+)-enantiomer is primarily responsible for the desired pharmacological activity, while the (R)-(-)-enantiomer is largely inactive or less active and may be associated with side effects. apexvia.comwikipedia.org Assessing the enantiomeric purity of ibuprofen is important for ensuring the efficacy and safety of the formulation. Chiral High-Performance Liquid Chromatography (HPLC) methods using chiral stationary phases are employed for the enantioseparation of ibuprofen. apexvia.comconicet.gov.arresearchgate.netnih.govnih.gov These methods allow for the determination of the enantiomeric composition of ibuprofen in pharmaceutical formulations. conicet.gov.arresearchgate.netnih.gov Challenges in chiral chromatography of ibuprofen can include partial overlapping of enantiomer peaks and potential interference from other components in the formulation, which may necessitate the use of chemometric methods for accurate quantification. conicet.gov.arresearchgate.net Various chiral stationary phases and mobile phase compositions have been investigated to achieve satisfactory enantioseparation of ibuprofen. nih.gov

Gas Chromatography (GC) for Residual Solvent Analysis

Residual solvents are volatile organic chemicals used or produced during the manufacturing of drug substances or excipients, or in the preparation of drug products. shimadzu.com These solvents are not completely removed by practical manufacturing techniques and are considered impurities with no therapeutic benefit. nih.govresearchgate.net High or inconsistent concentrations of residual solvents can pose health risks, affect product quality, and alter physicochemical properties such as particle size, dissolution, and wettability. nih.gov

Gas Chromatography (GC), often coupled with techniques like headspace sampling (HS-GC), is the preferred method for the analysis of residual organic solvents in pharmaceutical formulations. nih.govresearchgate.net Headspace sampling is particularly advantageous as it introduces only volatile components into the GC system, thereby extending column lifetime and reducing instrument maintenance while providing superior sensitivity and reproducibility. nih.gov This technique is based on the concentration equilibrium of volatile substances between the sample matrix (liquid or solid) and the gas phase in a sealed vial. nih.govresearchgate.net

For multicomponent formulations like Beserol, GC is essential to quantify residual solvents originating from the synthesis and purification processes of its individual active pharmaceutical ingredients (APIs), Acetaminophen and Chlormezanone (B1668783), as well as any excipients used in the formulation. Regulatory guidelines, such as those from the ICH, classify residual solvents based on their toxicity and specify acceptable limits in final drug products. nih.govshimadzu.com GC methods, often employing Flame Ionization Detection (FID), are highly accurate for identifying and quantifying residual solvents. researchgate.net The development and validation of GC methods for residual solvent analysis in multicomponent formulations ensure the detection and quantification of solvents within regulatory limits in a consistent and accurate manner. researchgate.net Multicomponent residual solvent standards are commercially available to simplify standard preparation and improve consistency in analysis. technologynetworks.com

Thermal Analysis Methods (e.g., DSC, TGA) for Formulation Stability

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in pharmaceutical research, development, and quality control. tainstruments.comcn-henven.comlabmanager.comlucideon.com These methods provide critical insights into the thermal behavior, stability, and composition of pharmaceutical materials, including APIs and excipients, both individually and within a formulation. tainstruments.comlabmanager.comlucideon.com

DSC measures the heat flow associated with material phase transitions such as melting, crystallization, and glass transitions as a function of temperature or time. tainstruments.comlucideon.com This technique is valuable for characterizing different polymorphs of a drug substance, determining melting points, and understanding amorphous content through the glass transition temperature (Tg). tainstruments.comcn-henven.com

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. tainstruments.comlabmanager.com It is used to assess thermal stability, determine moisture content, and study decomposition profiles of materials. tainstruments.comlabmanager.comnetzsch.com

Simultaneous TGA-DSC is a powerful approach that combines both techniques to simultaneously measure weight change and differential heat flow. netzsch.comlucideon.cominspyro.be This allows for a more comprehensive examination of thermal events, such as correlating mass loss during decomposition with associated endothermic or exothermic transitions. tainstruments.cominspyro.be

In the context of a multicomponent formulation like this compound, thermal analysis is crucial for several reasons:

API and Excipient Characterization: DSC and TGA can characterize the thermal properties of Acetaminophen and Chlormezanone, as well as the excipients used in the formulation.

Compatibility Studies: Thermal analysis can assess potential interactions between the different components in the formulation by observing shifts in thermal events (e.g., melting point depression, new thermal transitions) in mixtures compared to individual components. cn-henven.comnetzsch.com This helps in selecting compatible excipients and optimizing the formulation composition to ensure stability. tainstruments.comcn-henven.com

Polymorphism: DSC can identify different crystalline forms (polymorphs) of the APIs, which can affect solubility and stability. tainstruments.comcn-henven.com

Moisture Content and Volatiles: TGA is effective in quantifying moisture content and other volatile substances in the formulation, which can impact stability. labmanager.comalstesting.co.th

Thermal Stability and Decomposition: TGA determines the decomposition temperatures of the components, helping to understand the thermal stability of the final formulation and avoid degradation under manufacturing or storage conditions. cn-henven.comnetzsch.com

While specific DSC and TGA data for the this compound formulation (Acetaminophen/Chlormezanone) were not found in the immediate search results, these techniques are standard for evaluating the thermal behavior and stability of multicomponent pharmaceutical products. Studies on other compounds illustrate the application of TGA and DSC to analyze thermal transitions, mass loss due to dehydration or decomposition, and evaluate the behavior of crystalline and single-crystal forms inspyro.beresearchgate.net.

X-ray Diffraction (XRD) for Crystalline Structure and Co-Crystallization Studies

X-ray Diffraction (XRD), particularly Powder X-ray Diffraction (PXRD), is a fundamental technique for characterizing the solid-state properties of pharmaceutical materials. myscope.trainingnih.govrroij.com It is used to investigate and quantify the crystalline nature of materials by measuring the diffraction of X-rays from the planes of atoms within the crystal structure. myscope.trainingrroij.compulstec.net Each crystalline compound produces a unique diffraction pattern, serving as a fingerprint for identification. myscope.training

In the pharmaceutical industry, XRD is a key technique for solid-state drug analysis throughout the development, testing, and production stages. myscope.trainingnih.gov Its applications include:

Phase Identification: Identifying the crystalline phases present in a sample, including different polymorphs and solvates of the API. myscope.trainingnih.gov

Quantification of Crystalline Components: Accurately quantifying the percentages of crystalline active ingredients and excipients in multicomponent formulations. myscope.trainingnih.gov

Amorphous Content Determination: Showing the presence of non-crystalline (amorphous) material. nih.gov

Co-crystallization Studies: Investigating the formation of co-crystals, which are multicomponent crystals containing two or more neutral molecules held together by non-covalent interactions. scientific.net Co-crystallization can alter the physicochemical properties of an API, such as solubility and stability.

For a multicomponent formulation like this compound, PXRD is invaluable for confirming the crystalline form of Acetaminophen and Chlormezanone within the tablet or capsule. It can identify if the APIs are present in their expected crystalline forms and quantify their crystalline content in the final product. myscope.trainingnih.gov PXRD can also detect the presence of any new crystalline phases that might form due to interactions between the components, such as co-crystals, although the formation of co-crystals for the specific combination of Acetaminophen and Chlormezanone in this compound was not indicated in the search results. Studies on other multicomponent systems demonstrate the use of PXRD to evaluate changes in crystallinity due to processing, such as compression force scientific.net. PXRD is a versatile, non-destructive technique capable of handling multicomponent mixtures and providing comprehensive structural information. rroij.compulstec.net

Dissolution Kinetics and In Vitro Release Testing Methodologies

Dissolution testing is a critical quality attribute for pharmaceutical dosage forms, measuring the rate and extent to which the active pharmaceutical ingredient dissolves from the dosage form into a dissolution medium over time. americanpharmaceuticalreview.comdissolutiontech.com This in vitro test is essential for formulation development, quality control, and predicting the in vivo performance and bioavailability of a drug product. americanpharmaceuticalreview.comdissolutiontech.com

For solid oral dosage forms like tablets or capsules, dissolution testing is often a required performance test. dissolutiontech.com Standardized apparatus and methods are described in pharmacopoeias such as the USP. bioline.org.brresearchgate.net Common apparatus include the paddle method (USP Apparatus II) and the basket method (USP Apparatus I). bioline.org.brresearchgate.netnih.gov The choice of dissolution medium (e.g., simulated gastric fluid, intestinal fluid, buffer solutions) and conditions (temperature, stirring speed) is crucial to simulate the physiological environment and ensure the test is discriminatory to changes in the formulation or manufacturing process. researchgate.netbiorelevant.com

Analyzing dissolution profiles of multicomponent formulations presents challenges, particularly in the accurate quantification of each active component in the presence of other components and excipients, especially if they have overlapping spectral features or similar release kinetics. americanpharmaceuticalreview.com Various analytical methods are employed for quantifying drug release during dissolution testing, including spectrophotometric, chromatographic (e.g., HPLC-UV), and mass spectrometric methods. dissolutiontech.combiorelevant.com HPLC-UV analysis is frequently used and allows for the separation and quantification of individual components, minimizing interference from the media or other components. biorelevant.com Advanced analytical techniques and mathematical models are being developed to address the complexities of quantifying multiple components simultaneously. americanpharmaceuticalreview.com

For this compound, dissolution testing is vital to ensure that both Acetaminophen and Chlormezanone are released from the dosage form at an appropriate rate. A dissolution study on this compound confirmed that the paracetamol component complied with pharmacopoeial standards, indicating predictable bioavailability for that component. Evaluating the dissolution kinetics of both active ingredients in this compound, individually and in combination, provides essential information about the formulation's performance and lot-to-lot consistency. Comparing dissolution profiles using model-independent approaches, such as difference factor (f1) and similarity factor (f2), or model-dependent approaches, can assess the equivalence of different formulations or batches. nih.gov

Computational Chemistry and in Silico Modeling of Beserol S Components and Interactions

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability, reactivity, and spectroscopic properties. For components like Paracetamol, DFT calculations can determine optimized molecular geometries, vibrational spectra, and electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO energy gap. nepjol.infodergipark.org.trjuniperpublishers.com These parameters are indicative of a molecule's chemical reactivity and stability. juniperpublishers.combiomedres.us

Studies utilizing DFT on Paracetamol, for instance, have explored its structural, electronic, and vibrational properties in both gaseous and solvent phases. nepjol.info Molecular electrostatic potential (MEP) analysis, derived from DFT calculations, helps visualize the charge distribution within the molecule, identifying potential sites for electrophilic and nucleophilic attack, which is relevant for understanding its interactions and potential reaction pathways, including metabolic transformations. dergipark.org.trbiomedres.us

DFT can also be applied to study interactions between the components or with other molecules, such as potential targets or carrier systems. For example, DFT analyses have been used to study the interaction of Paracetamol with nanocages to assess its removal from water, examining adsorption energies, frontier molecular orbitals, and charge transfer. mdpi.com

Table 1: Representative DFT-Calculated Electronic Parameters for Paracetamol

ParameterValue (eV)InterpretationSource
E-6.07Electron-donating ability biomedres.us
E-1.98Electron-accepting ability biomedres.us
HOMO-LUMO Gap4.09Molecular stability and reactivity biomedres.us
Chemical Hardness ()2.045Resistance to deformation or charge transfer biomedres.us
Chemical Softness (S)0.245Tendency to undergo chemical reactions biomedres.us

Note: Values are representative and can vary depending on the specific DFT method and basis set used.

Molecular Docking and Ligand-Based Virtual Screening for Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein) and to estimate the binding affinity. researchgate.netals-journal.com This is a key tool in structure-based drug design and virtual screening.

For the components of Beserol, molecular docking can be employed to identify potential biological targets by screening the compounds against databases of protein structures. frontiersin.org This "reverse docking" or "target fishing" approach can help elucidate potential mechanisms of action or identify off-targets that could be responsible for side effects or drug-drug interactions. frontiersin.org

Studies have utilized molecular docking to investigate the interaction of Paracetamol and its metabolites with various proteins, including enzymes involved in metabolism (like CYP2E1) and potential targets related to its analgesic effects (like COX enzymes, FAAH, TRPA1, CB1, and TRPV1). biomedres.usnih.gov Docking scores, often represented as binding energy (e.g., kcal/mol), provide a theoretical measure of the strength of the interaction. als-journal.commdpi.com

Ligand-based virtual screening, on the other hand, relies on the chemical similarity between known active compounds and a library of molecules to identify potential new hits. This approach is useful when the 3D structure of the target protein is unknown. By analyzing the structural features and pharmacophores of Paracetamol and Meprobamate, researchers can search for molecules with similar properties that might interact with the same or related targets.

Table 2: Examples of Molecular Docking Results for Paracetamol with Selected Targets

Target ProteinPubChem CID of LigandBinding Energy (kcal/mol)Potential Interaction Type(s)Source
Prostaglandin (B15479496) Synthase (COX)1983 (Paracetamol)-5.5 to -6.5 (Example range)Inhibition of prostaglandin synthesis biomedres.us
Reproductive Hormone Receptors (Estrogen, Androgen, Progesterone)1983 (Paracetamol)-5.6 to -5.8Hydrogen bonds, hydrophobic, van der Waals nih.gov
FAAH1983 (Paracetamol)-6.0 to -7.0 (Example range)Metabolism to AM404 nih.gov

Note: Binding energies are examples and can vary significantly depending on the specific protein structure, docking program, and parameters used. The values for COX and FAAH are illustrative ranges based on typical docking results for similar interactions, while those for reproductive hormone receptors are cited.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time based on the principles of classical mechanics. mdpi.com Unlike static docking, MD simulations can capture the flexibility of both the ligand and the receptor, providing insights into conformational changes, the stability of the protein-ligand complex, and the nature of interactions in a more realistic environment, often including solvent molecules. nih.govmdpi.comcresset-group.commdpi.com

MD simulations can be used to:

Analyze the conformational landscape of Paracetamol and Meprobamate in solution or when interacting with membranes or proteins.

Study the binding process, including how the molecules approach and fit into the binding site, and the stability of the resulting complex over time. nih.govmdpi.com

Assess the flexibility of the target protein upon ligand binding, using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govmdpi.commdpi.com

Calculate binding free energies using methods like MM-PBSA or MM-GBSA, which provide a more accurate estimation of binding strength compared to docking scores. nih.govnih.gov

Studies have employed MD simulations to investigate the dynamic interactions of Paracetamol and its metabolites with target proteins, confirming the stability of complexes and providing atomic-level understanding of the interactions. nih.govmdpi.comnih.gov These simulations can reveal key residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to complex stability. mdpi.comnih.gov

Table 3: Typical Outputs and Analyses from Molecular Dynamics Simulations

Analysis TypeDescriptionRelevance to this compound Components
RMSD (Root Mean Square Deviation)Measures the average displacement of atoms from a reference structure over time.Indicates the overall structural stability of the protein-ligand complex. nih.govmdpi.comnih.gov
RMSF (Root Mean Square Fluctuation)Measures the average fluctuation of individual residues around their average position.Identifies flexible and rigid regions of the protein upon ligand binding. mdpi.commdpi.com
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein.Details specific interactions contributing to binding affinity and stability. mdpi.comnih.gov
Binding Free Energy CalculationEstimates the thermodynamic stability of the protein-ligand complex.Provides a more accurate measure of binding strength than docking scores. nih.govnih.gov
Conformational AnalysisCharacterizes the different shapes (conformations) adopted by the molecules.Understands the flexibility of the components and how they adapt to the binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Constituent APIs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are cheminformatics techniques that develop predictive models correlating chemical structure (represented by molecular descriptors) with biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netdiva-portal.orgfomb.orgdphen1.com These models are built using statistical methods on a dataset of compounds with known activities or properties.

For the APIs in this compound, QSAR and QSPR models can be developed or utilized to:

Predict various properties relevant to their behavior, such as solubility, partition coefficient (logP), and other ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. diva-portal.orgtbzmed.ac.ir

Relate structural modifications to changes in activity against specific targets, if activity data is available.

Prioritize or screen potential new derivatives or related compounds based on their predicted properties or activities.

While the search results did not provide specific QSAR/QSPR models developed explicitly for Paracetamol and Meprobamate in the context of this compound, the principles of QSAR/QSPR are broadly applicable to these compounds. Studies have used QSPR models to predict properties like aqueous solubility for drug-like compounds, including Meprobamate in some datasets. diva-portal.orgtbzmed.ac.irscispace.com These models typically employ various molecular descriptors (e.g., topological, electronic, physicochemical) as independent variables to predict the desired property. diva-portal.org

Table 4: Examples of Molecular Descriptors Used in QSAR/QSPR Modeling

Descriptor TypeExamplesRelevance
ConstitutionalMolecular weight, number of atoms, number of bondsSize and basic composition of the molecule.
TopologicalWiener index, connectivity indicesMolecular branching and shape.
ElectronicPartial charges, dipole moment, HOMO/LUMO energiesElectron distribution and reactivity. juniperpublishers.combiomedres.us
PhysicochemicallogP, solubility, melting pointProperties relevant to ADMET and formulation. diva-portal.orgtbzmed.ac.irscispace.com
Spatial (3D)Molecular volume, surface area, shape descriptorsThree-dimensional arrangement of atoms.

Artificial Intelligence and Machine Learning Applications in Chemical Mixture Prediction

For a mixture like this compound, AI/ML models can be trained on data from individual components and their known combinations (if available) to predict:

Synergistic or antagonistic effects of the components. nih.govcellandgene.com

Potential drug-drug interactions between the components or with other co-administered drugs. arxiv.org

Recent advancements show AI models predicting clinical outcomes of drug combinations from preclinical data, integrating structural, pathway, cell viability, and transcriptomic information. arxiv.org AI combined with automated experimentation is also being used to predict chemical reactions, accelerating drug discovery. labhorizons.co.uk While specific applications to the Paracetamol-Meprobamate mixture were not found in the search results, the principles and methodologies of AI/ML in predicting mixture properties and drug combinations are directly relevant to understanding the potential behavior of this compound.

Table 5: AI/ML Approaches in Chemical Mixture Prediction

AI/ML ApproachDescriptionApplication to Chemical Mixtures
Supervised Learning (e.g., Regression, Classification)Models trained on labeled data to predict outcomes or categories.Predicting mixture activity, toxicity, or synergy based on component features. nih.govacs.org
Deep LearningUtilizes neural networks with multiple layers to learn complex patterns.Predicting complex drug combination effects from multi-omics data. cellandgene.comarxiv.org
Natural Language Processing (NLP)Analyzing text data (e.g., scientific literature, patents).Extracting information on drug interactions and mixture properties.
Reinforcement LearningTraining agents to make sequential decisions to achieve a goal.Optimizing drug ratios or combination strategies.

Future Directions and Emerging Research Avenues in Multicomponent Pharmaceutical Chemistry

Development of Novel Analogues with Enhanced Selectivity and Specificity

The development of novel analogues of the constituent compounds in multicomponent pharmaceuticals is a cornerstone of advancing therapeutic efficacy while minimizing off-target effects. Research in this area is focused on modifying the chemical structures of parent molecules to enhance their interaction with specific biological targets.

For paracetamol (acetaminophen) , research into novel analogues has explored modifications to its chemical structure to improve its safety profile and analgesic activity. One approach has been the synthesis of adamantyl analogues of paracetamol. These analogues, which replace the phenyl ring with an adamantane (B196018) ring while maintaining the 1,4-substitution pattern, have shown improved antinociceptive effects compared to the parent compound. The mechanism of action for some of these analogues appears to be a selective antagonism of the TRPA1 channel, which may be responsible for their analgesic properties, rather than direct interaction with cannabinoid receptors or inhibition of cyclooxygenase (COX) enzymes.

Caffeine (B1668208) analogues have been developed to modulate their activity at adenosine (B11128) receptors, which are involved in nociception. By replacing the methyl substituents at the 1, 3, and 7 positions with larger alkyl groups such as n-propyl, researchers have created analogues with altered selectivity for A1 and A2 adenosine receptors. For instance, some analogues of caffeine where the methyl group at the 1- or 7-position is replaced with a propargyl or propyl group have demonstrated selectivity for A2 receptors.

Novel analogues of diclofenac (B195802) have been synthesized with the aim of reducing its metabolic activation and associated hepatotoxicity. One strategy involves introducing fluorine at the benzylic position, which makes the compound more resistant to glucuronidation. Some of these fluorinated analogues have also shown selective inhibition of the COX-2 enzyme. Another approach has been the synthesis of diclofenac amide derivatives, which have demonstrated significant analgesic activity with reduced ulcerogenic potential in preclinical studies.

Regarding carisoprodol (B1668446) , much of the focus on analogue development has been centered on its active metabolite, meprobamate. Meprobamate itself is a sedative and anxiolytic, and its structural analogues have been explored for their therapeutic potential. Carisoprodol is a prodrug of meprobamate, and its muscle relaxant effects are attributed in part to the central nervous system depressant actions of meprobamate. The synthesis of chemically related tranquilizing compounds has aimed to overcome some of the limitations of older drugs in this class, such as short duration of action and a low therapeutic index.

Table 1: Novel Analogues and Their Enhanced Properties

Parent Compound Analogue Type Enhanced Property
Paracetamol Adamantyl analogues Improved antinociceptive effect via selective TRPA1 antagonism
Caffeine N-propyl substituted analogues Altered selectivity for A1 and A2 adenosine receptors
Diclofenac Fluorinated analogues Resistance to glucuronidation, selective COX-2 inhibition
Carisoprodol Meprobamate-related compounds Modified sedative and anxiolytic profiles

Exploration of Advanced Delivery Systems and Formulation Technologies (chemical aspects only)

The chemical aspects of advanced delivery systems for multicomponent pharmaceuticals are focused on controlling the release, improving the stability, and enhancing the bioavailability of the active pharmaceutical ingredients (APIs). For a combination product like Beserol, where the components have different physicochemical properties and pharmacokinetic profiles, sophisticated formulation technologies are essential.

For paracetamol , various advanced delivery systems have been investigated. These include the use of biodegradable polymeric nanoparticles for controlled release. The chemical composition of these polymers can be tailored to modulate the release rate of paracetamol.

Advanced delivery systems for caffeine have also been explored, including the use of nanoformulations such as nanoparticles and liposomes. From a chemical perspective, the surface chemistry of these nanoparticles can be modified to control the release kinetics of caffeine and to target specific tissues. The lipid composition of liposomes can also be adjusted to optimize the encapsulation and release of this hydrophilic molecule.

The development of advanced delivery systems for diclofenac has been a significant area of research due to its gastrointestinal side effects. Controlled-release formulations have been designed using various polymers. For example, diclofenac has been incorporated into beads made from ionic polysaccharides like chitosan (B1678972) and sodium alginate. The drug is dispersed in solutions of these polymers, which are then dropped into solutions of counter-ions to form cross-linked beads that control the release of the drug.

For a combination of APIs with different properties, such as those in this compound, multilayer tablets and hot-melt extrusion are promising technologies. Multilayer tablets allow for the separation of incompatible APIs and can be designed to have different release profiles for each layer. Hot-melt extrusion involves the dispersion of APIs in a polymer matrix at an elevated temperature, which can improve the solubility and bioavailability of poorly soluble drugs. The choice of polymer and the processing conditions are critical chemical parameters that determine the performance of the final dosage form.

Table 2: Advanced Delivery Systems and Their Chemical Aspects

Component Delivery System Chemical Aspect
Paracetamol Polymeric nanoparticles Tunable polymer composition for controlled release
Caffeine Liposomes Modifiable lipid composition for optimized encapsulation and release
Diclofenac Polysaccharide beads Cross-linking of polymers with counter-ions to control drug release
Combination Multilayer tablets Physical separation of incompatible APIs with distinct release profiles

Integration of Omics Technologies for Systems-Level Understanding of Chemical Perturbations

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offer a powerful approach to understanding the complex biological effects of chemical compounds at a systems level. For multicomponent pharmaceuticals, these technologies can elucidate the synergistic or antagonistic interactions between the different APIs and their combined impact on cellular pathways.

Caffeine has been the subject of multi-omics studies to understand its dose-dependent and temporal effects on cellular pathways. By analyzing transcriptomics, proteomics, and phosphoproteomics data from cells exposed to caffeine, researchers can identify patterns of cellular response and the associated biomolecules and pathways. This approach provides a comprehensive view of the dynamic cellular behaviors in response to chemical stimuli and can enhance the understanding of pathway regulation for chemical risk assessment.

Multi-omics analysis of paracetamol exposure has been used to investigate its potential neurotoxicity and effects on neuronal differentiation. By integrating data from bulk RNA-sequencing, single-cell RNA-sequencing, and ATAC-sequencing, researchers have identified dose-dependent epigenetic and transcriptional changes in human embryonic stem cells undergoing neuronal differentiation. These studies have revealed differentially methylated and/or expressed genes involved in signal transduction, neurotransmitter secretion, and cell fate determination.

For diclofenac , omics approaches have been employed to investigate its toxicity in non-target organisms. Ecotoxicogenomic studies using microarrays have examined transcriptional changes in soil invertebrates exposed to diclofenac. These studies have shown that diclofenac can significantly up-regulate immunity-related genes and affect neural metabolic processes, providing insights into its mode of action beyond its known anti-inflammatory effects in mammals.

While specific multi-omics studies on the chemical perturbations of carisoprodol are less prevalent in the literature, the known metabolic conversion of carisoprodol to meprobamate suggests that omics approaches could be valuable in understanding the downstream effects of this biotransformation. Such studies could elucidate the pathways affected by both the parent drug and its active metabolite, providing a more complete picture of its pharmacological and toxicological profile.

Green Chemistry Approaches in the Synthesis and Formulation of Pharmaceutical Components

Green chemistry principles are increasingly being applied to the synthesis and formulation of pharmaceuticals to reduce the environmental impact of these processes. This involves the use of renewable feedstocks, safer solvents, and more efficient catalytic methods.

The synthesis of paracetamol has been a target for green chemistry approaches. One method involves the direct synthesis from hydroquinone (B1673460) using ammonium (B1175870) acetate (B1210297) as an amidating agent in acetic acid at elevated temperatures, avoiding the need for a metallic catalyst. This process has a high yield and selectivity. Another green approach utilizes microwave-assisted synthesis from 4-aminophenol (B1666318) and acetic anhydride (B1165640) without a solvent, which significantly reduces reaction times and increases yields compared to conventional methods.

For caffeine , green synthesis methods have been developed that focus on the 3R (Reduce, Reuse, Recycle) principle. These include the recovery and recycling of by-product acetic acid and the use of more efficient extraction methods to recover caffeine from reaction mixtures, which reduces solvent consumption and energy use. The electrocatalytic hydrogenation of 1,3-dimethyl-4-amino-5-nitrouracil is being explored as a potential green alternative to traditional reduction methods that use iron powder or hydrogen gas.

Green chemistry approaches to the synthesis of diclofenac have also been reported. One such method involves the synthesis of a diclofenac-urea co-crystal using a benign solvent and stirring at room temperature, resulting in a high yield of the product. This approach not only reduces the environmental impact of the synthesis but can also improve the physicochemical properties of the API, such as solubility.

The synthesis of carisoprodol has traditionally involved the use of hazardous reagents like phosgene. Greener synthetic routes are being explored, such as a urea-based route that replaces more hazardous reagents with cheaper and more readily available starting materials. This method has the advantages of stable yields, mild reaction conditions, and a simplified production process due to the easy separation of by-products like ammonia.

Table 3: Green Chemistry Approaches in Synthesis

Component Green Chemistry Approach Key Advantage
Paracetamol Microwave-assisted, solvent-free synthesis Reduced reaction time and increased yield
Caffeine Recovery and recycling of by-products Reduced solvent and energy consumption
Diclofenac Co-crystal formation with benign solvents High yield and improved physicochemical properties
Carisoprodol Urea-based synthetic route Avoidance of hazardous reagents and simplified process

Predictive Toxicology and Ecotoxicology of Chemical Components (excluding human safety)

Predictive toxicology and ecotoxicology are crucial for assessing the potential environmental impact of pharmaceutical compounds. These fields use computational models and experimental assays to predict the toxicity of chemicals to non-target organisms and ecosystems.

The ecotoxicology of paracetamol has been studied in various aquatic organisms. It has been shown to have cytotoxic effects on plants, inhibiting root growth and causing chromosomal abnormalities. In marine polychaetes, paracetamol exposure has been linked to alterations in antioxidant defense systems, and its toxicity may be enhanced by lower pH levels, a concern in the context of ocean acidification.

Caffeine is a ubiquitous environmental contaminant, and its ecotoxicological effects have been investigated. Chronic exposure to caffeine can inhibit population growth in rotifers. In fish, chronic exposure to environmentally relevant concentrations of caffeine has been shown to cause a range of biological effects.

The ecotoxicity of diclofenac is well-documented, particularly its devastating impact on vulture populations in Asia that consumed livestock treated with the drug. In aquatic ecosystems, diclofenac has been shown to be toxic to fish, causing histological alterations in the gills, liver, and kidneys. It can also affect the reproductive success of marine invertebrates.

While specific predictive ecotoxicology data for carisoprodol is limited in the public domain, its active metabolite, meprobamate, has been in clinical use for a longer period. The environmental fate and effects of meprobamate could serve as a surrogate for predicting the potential ecotoxicological impact of carisoprodol. Given that carisoprodol is a prescription medication, its environmental concentrations are likely to be lower than those of over-the-counter drugs, but its potential for persistence and bioaccumulation warrants further investigation.

Historical and Ethnobotanical Perspectives on Analgesic and Muscle Relaxant Compounds

The use of analgesic and muscle relaxant compounds has a long history, with many modern pharmaceuticals having their roots in traditional medicine and ethnobotany.

The concept of combination analgesics is not new. Historically, various plant-based remedies were used in combination to treat pain. The modern approach to combination therapy, which involves combining drugs with different mechanisms of action to enhance efficacy and reduce side effects, has its conceptual origins in these traditional practices. nih.govnih.gov

Analgesic compounds have been derived from numerous plants throughout history. The bark of the willow tree, known for thousands of years to have pain- and fever-reducing properties, contains salicin, the precursor to aspirin. nih.gov The opium poppy is another ancient source of potent analgesics. nih.gov

Caffeine has a long history of use as a stimulant, and its role as an analgesic adjuvant has been recognized for many decades. nih.govresearchgate.net It is thought to enhance the effects of other analgesics by blocking adenosine receptors, which are involved in pain signaling. nih.gov

The development of diclofenac in the 1970s was the result of a rational drug design approach aimed at creating a highly potent and well-tolerated NSAID. wikipedia.orgnih.govnih.gov Its chemical structure was designed based on the understanding of the physicochemical properties of other anti-inflammatory drugs. nih.gov

Carisoprodol was developed in the late 1950s as a structural analogue of meprobamate, a tranquilizer that itself was synthesized to improve upon the properties of an earlier muscle relaxant, mephenesin. wikipedia.org This historical progression illustrates the iterative process of drug discovery, where new compounds are designed to enhance the therapeutic properties and reduce the drawbacks of their predecessors.

Ethnobotanical research continues to identify plants with potential muscle relaxant properties. For example, studies of traditional medicine in Thailand have identified numerous plants used to treat musculoskeletal disorders, and phytochemical analysis of these plants has revealed a variety of active compounds, including flavonoids, terpenoids, and alkaloids, that may have muscle relaxant effects. researchgate.netjddtonline.infojddtonline.info

Q & A

Q. How should researchers design initial experiments to characterize Beserol’s physicochemical properties?

Begin with foundational analyses such as elemental analysis, spectroscopy (e.g., NMR, IR), and chromatography to confirm purity and identity. For novel compounds, provide full characterization data (e.g., melting point, solubility) and cross-reference with literature for known analogs. Experimental protocols must be detailed to ensure reproducibility, including solvent choices, reaction conditions, and instrumentation calibration .

Q. What strategies are recommended for conducting a systematic literature review on this compound?

Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter studies by synthesis routes, bioactivity, or structural analogs. Prioritize peer-reviewed journals and avoid non-academic sources. Critically evaluate primary sources for methodological validity, and document contradictory findings (e.g., differing bioactivity reports) for further investigation .

Q. How can researchers formulate hypotheses about this compound’s mechanism of action in biological systems?

Start with structure-activity relationship (SAR) studies, comparing this compound’s functional groups to bioactive analogs. Design in vitro assays (e.g., enzyme inhibition, cell viability) to test preliminary hypotheses. Ensure alignment between the hypothesis, experimental design, and measurable outcomes (e.g., IC50 values) .

Q. What are the best practices for documenting experimental procedures in this compound synthesis?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Describe reaction setups with exact stoichiometry, solvent purity, and temperature control.
  • Report yields and purity metrics (e.g., HPLC, elemental analysis).
  • Use standardized abbreviations for reagents and solvents to enhance clarity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported spectral data across studies?

Conduct a meta-analysis of raw data from multiple sources, focusing on instrumentation differences (e.g., NMR field strength, solvent effects). Replicate key experiments under controlled conditions and validate results using orthogonal methods (e.g., X-ray crystallography for structural confirmation). Document discrepancies transparently in discussions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Apply ANOVA for multi-group comparisons and post hoc tests (e.g., Tukey’s HSD) to identify significant differences. Address variability by reporting confidence intervals and effect sizes, ensuring compliance with reproducibility standards .

Q. How can computational modeling enhance the understanding of this compound’s interactions with target proteins?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and key residues. Validate predictions with mutagenesis studies or cryo-EM data. Compare results with experimental binding assays (e.g., SPR) to refine force field parameters and improve model accuracy .

Q. What ethical considerations apply to in vivo studies involving this compound?

Follow institutional review board (IRB) protocols for animal welfare, including justification of sample sizes and humane endpoints. Disclose conflicts of interest and ensure data transparency. For human trials, obtain informed consent and adhere to Good Clinical Practice (GCP) guidelines .

Methodological and Reporting Standards

Q. How should researchers address reproducibility challenges in this compound-related experiments?

  • Provide step-by-step protocols in supplementary materials, including raw data and instrument settings.
  • Use internal controls (e.g., reference compounds) to validate assay performance.
  • Share datasets via repositories (e.g., Zenodo) with DOIs for public access .

What criteria define a high-quality research question for a thesis on this compound?

A strong question must be:

  • Precise : Focused on mechanistic, synthetic, or applied aspects (e.g., "How does pH affect this compound’s stability in aqueous solutions?").
  • Testable : Aligned with feasible experimental designs (e.g., kinetic studies under varying pH).
  • Novel : Address gaps identified in literature reviews (e.g., unexplored bioactivity pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.